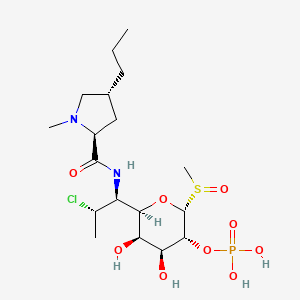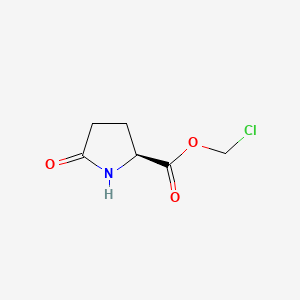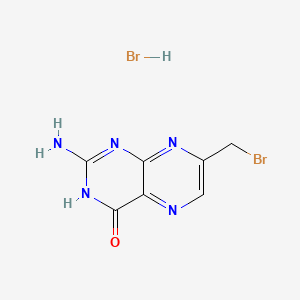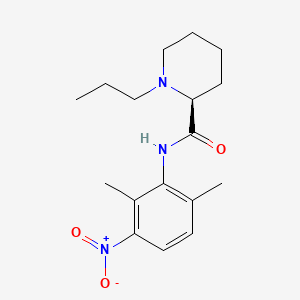
rac N-Desisopropyl-N-ethyl Acebutolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac N-Desisopropyl-N-ethyl Acebutolol-d5: is a deuterated analog of rac N-Desisopropyl-N-ethyl Acebutolol, which is an impurity of Acebutolol. Acebutolol is a beta-blocker used in the treatment of hypertension and arrhythmias. The deuterated form, this compound, is often used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
The synthesis of rac N-Desisopropyl-N-ethyl Acebutolol-d5 involves multiple steps, starting from the parent compound Acebutolol. The process typically includes the following steps:
Deprotection: Removal of the isopropyl group from Acebutolol.
Ethylation: Introduction of an ethyl group to the nitrogen atom.
Deuteration: Incorporation of deuterium atoms to replace hydrogen atoms, resulting in the deuterated analog.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
rac N-Desisopropyl-N-ethyl Acebutolol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac N-Desisopropyl-N-ethyl Acebutolol-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Acebutolol impurities.
Biology: Employed in metabolic studies to trace the metabolic pathways of Acebutolol and its analogs.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acebutolol.
Industry: Applied in the development of new beta-blockers and other pharmaceutical compounds
Wirkmechanismus
The mechanism of action of rac N-Desisopropyl-N-ethyl Acebutolol-d5 is similar to that of Acebutolol. It acts as a beta-blocker by binding to beta-adrenergic receptors, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Acebutolol, providing insights into its molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
rac N-Desisopropyl-N-ethyl Acebutolol-d5 can be compared with other similar compounds, such as:
Acebutolol: The parent compound, used as a beta-blocker.
rac N-Desisopropyl-N-ethyl Acebutolol: The non-deuterated analog.
Other deuterated beta-blockers: Compounds like deuterated propranolol and deuterated metoprolol, which are used in similar pharmacokinetic and metabolic studies.
The uniqueness of this compound lies in its deuterated form, which allows for more precise studies of metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium atoms .
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-4-6-17(22)19-13-7-8-16(15(9-13)12(3)20)23-11-14(21)10-18-5-2/h7-9,14,18,21H,4-6,10-11H2,1-3H3,(H,19,22)/i10D2,11D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQPZMMLAGZCQ-FIWUMSIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCC)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)



